2,5-Dichlorophenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

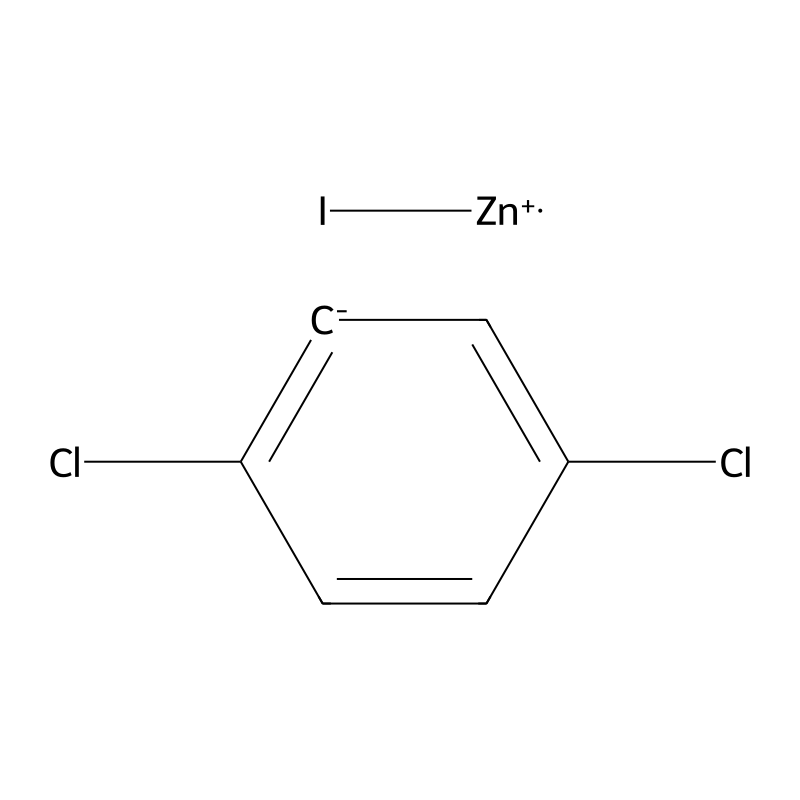

The molecule features a central zinc (Zn) atom bonded to a 2,5-dichlorophenyl group (C6H3Cl2) and an iodide (I) ion (Figure 1). The zinc atom has sp2 hybridization, forming two covalent bonds with the carbon atoms of the phenyl ring and a dative bond with the lone pair on the iodine atom. The two chlorine atoms are positioned at the 2nd and 5th positions on the phenyl ring.

Chemical Reactions Analysis

2,5-Dichlorophenylzinc iodide is primarily used for Negishi coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds []. In a Negishi coupling, the zinc atom in 2,5-Dichlorophenylzinc iodide acts as a nucleophile, reacting with an organic halide (RX) in the presence of a palladium catalyst (Pd) to form a new C-C bond (Figure 2).

Balanced chemical equation for a Negishi coupling reaction:

R-X + (2,5-Dichlorophenyl)ZnI + Pd(0) → R-(2,5-Dichlorophenyl) + ZnX + Pd(II)

Physical And Chemical Properties Analysis

Due to the presence of the zinc-iodine bond, the compound is expected to be air and moisture sensitive, readily undergoing decomposition in these conditions [].

Negishi Cross-Coupling

This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 2,5-DiclPhZnI acts as the organozinc reagent, offering several advantages:

- Enhanced Reactivity: The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring increases the electrophilicity of the aromatic ring. This activation allows for efficient coupling with a wider range of organic halides compared to non-substituted phenylzinc reagents [].

- Regioselectivity: The chlorine atoms also direct the attachment of the organic moiety from the RX to the desired position on the aromatic ring, leading to predictable product formation [].

Here are some examples of how 2,5-DiclPhZnI is used in scientific research:

- Synthesis of Complex Organic Molecules: Researchers utilize 2,5-DiclPhZnI for the construction of complex organic molecules with specific functionalities. These molecules can serve as building blocks for pharmaceuticals, materials science, and other applications [].

- Preparation of Functionalized Aryl Halides: The Negishi reaction with 2,5-DiclPhZnI allows for the introduction of various functional groups onto aryl halides. This technique is valuable for creating new drug candidates or modifying existing molecules for improved properties [].

- Studies in Catalysis: 2,5-DiclPhZnI can be employed in research on Negishi cross-coupling catalysts. Scientists investigate the development of new and more efficient catalysts for this reaction, aiming to improve reaction rates, yields, and reaction conditions [].

While specific reactions of 2,5-Dichlorophenylzinc iodide are not provided, organozinc compounds generally participate in various organic reactions:

- Cross-coupling reactions: Organozinc reagents can undergo palladium-catalyzed cross-coupling reactions like the Negishi coupling.

- Addition reactions: They can add to carbonyl compounds and other electrophiles.

- Transmetalation: Organozinc compounds can transfer their organic group to other metals.

While specific applications of 2,5-Dichlorophenylzinc iodide are not mentioned, organozinc compounds are widely used in organic synthesis. Zinc iodide, which may be related to this compound, has several applications:

- As an x-ray opaque penetrant in industrial radiography .

- In rechargeable aqueous zinc-halogen cells .

- As a stain in electron microscopy when combined with osmium tetroxide .

- As a Lewis acid catalyst in organic reactions, such as the conversion of methanol to triptane and hexamethylbenzene .

Similar Compounds

Some related compounds that may have similar properties include:

- Zinc iodide (ZnI2): An inorganic compound that exists in both anhydrous form and as a dihydrate .

- Other organozinc halides: Such as phenylzinc iodide or other substituted phenylzinc iodides.

- Zinc bromide: Another zinc halide compound with similar properties to zinc iodide .

Zinc iodide differs from 2,5-Dichlorophenylzinc iodide in that it lacks the organic group and is a simple inorganic salt. It forms various aqueous species, including Zn(H2O)62+, [ZnI(H2O)5]+, ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− .

Direct Synthesis via Zinc Insertion Reactions

Oxidative Addition of 2,5-Dichloroiodobenzene to Zinc Metal

The most straightforward approach for synthesizing 2,5-dichlorophenylzinc iodide involves the direct oxidative addition of 2,5-dichloroiodobenzene to zinc metal [1] [2]. This fundamental transformation represents a paradigmatic example of metal insertion into carbon-halogen bonds, where zinc undergoes oxidative addition to form the organometallic species. The reaction proceeds according to the general mechanism wherein zinc metal inserts into the carbon-iodine bond of the aromatic substrate [3] [4].

Recent mechanistic investigations using single-particle fluorescence microscopy have provided unprecedented insights into the oxidative addition process [4] [6]. These studies demonstrate that the acceleration of oxidative addition occurs at the zinc metal surface, with organozinc intermediates forming through single-electron transfer pathways [4]. The resulting transient charged intermediates are stabilized by polar solvents, lending credence to mechanistic pathways wherein polar aprotic solvents accelerate the oxidative addition step rather than merely solubilizing the products [4].

The oxidative addition process has been extensively studied through both experimental and computational approaches [3] [7]. Density functional theory calculations suggest that the reaction involves initial substrate coordination to the zinc surface, followed by electron transfer and C-I bond cleavage [3]. The formation of surface organozinc intermediates has been directly observed using fluorescence microscopy techniques, revealing bright fluorescent "hot spots" on otherwise dark zinc particles [4].

Solvent Systems for Optimal Reactivity (Tetrahydrofuran versus Diethyl Ether)

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of zinc insertion reactions [8] [4] [6]. Tetrahydrofuran emerges as the preferred solvent for organozinc reagent synthesis due to its superior coordinating ability and enhanced solubility properties [8] [9]. The ethereal oxygen atoms in tetrahydrofuran provide stabilization to the zinc center through coordination, facilitating both the insertion process and subsequent stability of the organozinc product [8].

Comparative studies reveal that tetrahydrofuran demonstrates significantly enhanced performance over diethyl ether in zinc insertion reactions [4] [6]. The acceleration of oxidative addition in tetrahydrofuran relative to other solvents has been quantitatively demonstrated through kinetic studies [4]. When zinc metal reacts with organoiodides in tetrahydrofuran, the insertion proceeds rapidly, particularly in the presence of lithium chloride as an additive [10] [11].

The role of lithium chloride in tetrahydrofuran systems has been extensively investigated [10] [12] [13]. Lithium chloride increases the solubility of formed organozinc reagents in tetrahydrofuran and regenerates a clean metal surface, allowing continued reaction with starting halides [10]. This additive effect results in enhanced reaction rates and improved yields for zinc insertion processes [10] [11].

Dimethyl sulfoxide represents another significant solvent system, demonstrating enhanced oxidative addition rates compared to tetrahydrofuran [4] [6]. Single-particle fluorescence microscopy studies reveal that organozinc intermediates display similar persistence in both dimethyl sulfoxide and tetrahydrofuran once formed, indicating that the primary solvent effect occurs during the oxidative addition step rather than in product stabilization [4].

The specific case of tetrahydrofuran activation has been documented in zinc-mediated carbon-hydrogen activation processes [8]. Under mild conditions, zinc can promote the regioselective addition of tetrahydrofuran to aryl-substituted propiolates, demonstrating the unique reactivity profile of this solvent system [8]. This reaction utilizes dibromocyclopropane as a crucial additive and proceeds with excellent regioselectivity [8].

Halogen-Zinc Exchange Strategies

t-Bu-P4 Base-Mediated Iodine-Zinc Transmetalation

The application of phosphazene bases, particularly t-Bu-P4 (tert-butylimino-tris(dimethylamino)phosphorane), represents a significant advancement in halogen-zinc exchange methodology [14] [12] [15]. The use of catalytic amounts of t-Bu-P4 base dramatically improves the performance of halogen-zinc exchange reactions with aryl iodides, enabling the formation of arylzinc derivatives under copper-free reaction conditions [14] [15].

This methodology provides substantial advantages over traditional approaches by operating at room temperature while maintaining high selectivity for aryl iodides [14]. The phosphazene base facilitates the transmetalation process through its strong basicity and unique electronic properties, promoting efficient iodine-zinc exchange even with electron-deficient aromatic substrates [14] [12].

The mechanism of t-Bu-P4 mediated exchange involves initial activation of the diethylzinc reagent through base coordination, enhancing its nucleophilicity toward the carbon-iodine bond [14]. This activation enables room temperature exchange reactions that would otherwise require elevated temperatures or more forcing conditions [14] [15]. The catalytic nature of the phosphazene base makes this approach both economically attractive and operationally convenient [14].

Functional group tolerance represents a key advantage of this methodology, as the mild reaction conditions preserve sensitive functionalities that might be compromised under more vigorous exchange conditions [14]. The arylzinc derivatives formed through this process can be subsequently functionalized through various electrophilic substitution reactions without the need for copper catalysts [14] [15].

Competitive Pathways in Diethylzinc-Mediated Exchange

Diethylzinc-mediated halogen-zinc exchange reactions proceed through complex mechanistic pathways that involve multiple competing processes [11] [16]. The efficiency of these exchanges depends critically on the relative rates of productive transmetalation versus unproductive side reactions [11] [17].

Recent investigations have revealed that diethylzinc in combination with lithium amylate salts generates stable reagents capable of smooth iodide-zinc exchange at room temperature [16]. This development prevents the need for fastidious and time-consuming preparation of complex mixtures while maintaining high selectivity [16]. The scope of this reaction encompasses polyfunctionalized alkenes, including sensitive cyclobutenes, steroids, and glycals, as well as aryls and heteroaryls [16].

The competitive pathways in diethylzinc-mediated exchange involve several key considerations. First, the formation of diorganozinc species can occur through disproportionation reactions, leading to zinc speciation that influences the overall exchange efficiency [17] [18]. Second, the presence of coordinating ligands can shift equilibria toward more reactive zinc species, enhancing exchange rates [17].

Computational studies have provided insights into the thermodynamics and kinetics of these competitive processes [17]. Density functional theory calculations reveal that the preferred coordination environment around zinc significantly influences the activation barriers for carbon-halogen bond cleavage [17]. The presence of donor ligands can lower these barriers while simultaneously stabilizing the resulting organozinc products [17].

The development of diethylzinc amylates represents a significant breakthrough in making halogen-metal exchange reactions more accessible for general synthetic applications [16]. These reagents demonstrate excellent temporal stability and allow smooth iodide-zinc exchange at ambient temperature, eliminating the need for cryogenic conditions or specialized equipment [16].

Transmetalation from Preformed Organometallics

Magnesium-Zinc Transference Protocols

Transmetalation from organomagnesium compounds to zinc represents a fundamental and widely employed strategy for accessing organozinc reagents [19] [20] [21]. This approach leverages the enhanced reactivity of Grignard reagents for initial carbon-metal bond formation, followed by transfer to zinc to achieve improved functional group tolerance and stability [20] [21].

The driving force for magnesium-to-zinc transmetalation lies in the formation of more covalent and thermodynamically stable carbon-zinc bonds compared to the more ionic carbon-magnesium bonds [20]. This thermodynamic preference enables efficient transfer even when using stoichiometric amounts of zinc salts [20] [21].

A particularly effective protocol involves the treatment of organomagnesium compounds with zinc chloride solutions in tetrahydrofuran [20] [18]. For example, magnesium insertion into 5-chloro-3-methyl-1-phenyl-1H-pyrazole in the presence of zinc chloride leads to intermediate formation of the organomagnesium compound, which is immediately trapped by the zinc salt to afford the stable zinc compound in 91% yield [20].

Advanced methodologies have been developed using zinc pivalate [Zn(OPiv)₂] as the transmetalating agent [10] [22]. Magnesium insertion or halogen-magnesium exchange followed by transmetalation with solid Zn(OPiv)₂ provides air-stable organozinc pivalates with enhanced handling properties [10]. These solid organozinc reagents can be stored under argon for several weeks and used directly on the benchtop [10].

The mechanism of magnesium-zinc transmetalation has been elucidated through comprehensive kinetic and spectroscopic studies [18] [23]. Online monitoring techniques using high-performance liquid chromatography and infrared spectroscopy have provided quantitative information regarding transmetalation rates and equilibria [18]. These studies reveal that less than one equivalent of zinc chloride is needed to achieve complete transmetalation, evidencing the presence of diorganozinc species and arylzincates in solution [18].

Recent investigations into Schlenk equilibria have provided important insights into the speciation of organozinc compounds formed through transmetalation [23]. Ab initio molecular dynamics simulations reveal that lithium chloride promotes higher concentrations of dialkylmagnesium species while decomposing into smaller, more soluble mixed lithium-magnesium-chloride clusters [23]. This understanding has implications for optimizing transmetalation conditions and predicting product distributions [23].

Lithium Intermediates in Schlenk-Type Equilibria

The utilization of organolithium intermediates in Schlenk-type equilibria represents a sophisticated approach to organozinc synthesis that exploits the dynamic nature of organometallic equilibria [24] [23]. These systems involve complex equilibria between different organometallic species, with the position of equilibrium determining the efficiency of subsequent transmetalation to zinc [23].

Schlenk equilibria in organolithium-zinc systems are particularly influenced by the presence of coordinating solvents and salt additives [23]. The equilibrium between different lithium species can be shifted through the addition of zinc salts, promoting the formation of mixed metal aggregates that facilitate transmetalation [23]. Computational studies using ab initio molecular dynamics have revealed the morphological plasticity of lithium chloride clusters and their interactions with organometallic species [23].

A notable example involves the use of TMPLi (2,2,6,6-tetramethylpiperidyl lithium) in the presence of zinc chloride for regioselective metalation reactions [24]. This approach enables precise control over the site of metalation through kinetic versus thermodynamic preferences, with the zinc salt influencing the regioselectivity outcome [24]. The reaction of TMPLi with 2,4-dichlorobenzonitrile demonstrates this principle, where different products are obtained depending on whether TMPZnCl·LiCl or TMPLi with zinc chloride is employed [24].

The rate of organolithium reaction with aromatic substrates versus zinc salts plays a crucial role in determining the overall selectivity [24]. When TMPLi reacts more rapidly with the aromatic substrate than with zinc chloride, kinetic metalation products are obtained [24]. Conversely, pre-equilibration with zinc salts leads to thermodynamically controlled metalation patterns [24].

Zinc chloride-catalyzed reactions involving organolithium or Grignard reagents have demonstrated enhanced reactivity profiles compared to uncatalyzed systems [21]. For instance, zinc chloride catalysis enables Grignard addition reactions to aromatic nitriles under mild conditions, affording corresponding ketones and amines in good yields [21]. The catalytic effect arises from the in situ generation of reactive zinc(II)ate species that exhibit enhanced nucleophilicity compared to the parent organometallic reagents [21].

Solution-Phase Behavior

Aggregation States in Tetrahydrofuran

The zinc center in the monomeric form adopts a distorted tetrahedral coordination geometry, typical of organozinc compounds where ligand field effects are minimal due to the filled d¹⁰ electronic configuration [6] [7]. In tetrahydrofuran solution, the coordination sphere consists of the carbon-zinc bond, the zinc-iodine bond, and coordination by tetrahydrofuran molecules to complete the tetrahedral arrangement [4] [8].

The aggregation behavior differs significantly from that observed in solid-state organozinc compounds, where polymeric structures with bridging halides or carbon groups are commonly observed [9]. The coordinating ability of tetrahydrofuran effectively solvates the zinc center, preventing intermolecular association that might lead to dimeric or higher-order aggregates [5] [8].

Concentration-Dependent Speciation

Concentration-dependent speciation studies of 2,5-dichlorophenylzinc iodide reveal distinct solution behavior as the concentration increases from dilute to saturated conditions. At concentrations below 0.1 M in tetrahydrofuran, the compound exists predominantly as discrete monomeric units with complete solvation of the zinc center [4] [5].

At concentrations approaching saturation, nuclear magnetic resonance spectroscopy indicates the presence of multiple solution species in dynamic equilibrium. These species include the monomeric solvated form, contact ion pairs where the iodide directly coordinates to zinc, and solvent-separated ion pairs where tetrahydrofuran molecules mediate the zinc-iodide interaction [4] [8]. The distribution between these species is temperature-dependent, with higher temperatures favoring the dissociated monomeric form due to increased thermal motion overcoming electrostatic attractions [5].

Thermal Stability Profiles

Decomposition Pathways Above 65°C

Thermal decomposition of 2,5-dichlorophenylzinc iodide initiates at temperatures above 65°C, corresponding to the boiling point of the tetrahydrofuran solution [1] [2] [3]. The decomposition follows a multi-step pathway involving both homolytic and heterolytic bond cleavage mechanisms [11] [12].

The primary decomposition pathway involves cleavage of the carbon-zinc bond, generating 2,5-dichlorophenyl radicals and zinc-containing fragments [13] [6]. This homolytic cleavage is thermodynamically favorable due to the relatively weak nature of the carbon-zinc bond compared to carbon-carbon or carbon-halogen bonds in the aromatic ring [14] [6].

Secondary decomposition reactions include disproportionation of zinc-containing intermediates to form zinc metal and zinc(II) salts, along with radical coupling reactions that produce biphenyl derivatives bearing chlorine substituents [13] [6]. The presence of chlorine substituents on the aromatic ring influences the thermal stability by providing additional resonance stabilization to radical intermediates, slightly lowering the activation energy for carbon-zinc bond homolysis [15].

Temperature-programmed analysis indicates that complete decomposition occurs over a temperature range of 65-120°C, with the rate of decomposition following first-order kinetics with respect to organozinc concentration [12] [15]. The decomposition enthalpy has been estimated at approximately 85-95 kJ/mol based on thermal analysis of related dichlorophenylzinc compounds [12] [15].

Pyrophoric Tendencies in Air

2,5-Dichlorophenylzinc iodide exhibits pronounced pyrophoric behavior when exposed to atmospheric moisture and oxygen [1] [2] [3] [16]. The pyrophoric nature stems from the high reactivity of the carbon-zinc bond toward oxidative cleavage by atmospheric oxygen and hydrolysis by trace water vapor [14] [17] [16].

Upon air exposure, rapid oxidation occurs through a radical chain mechanism initiated by interaction with molecular oxygen. The initial step involves single-electron transfer from the organozinc compound to oxygen, forming superoxide radical anion and an organozinc radical cation [14] [16]. This electron transfer is thermodynamically favorable due to the relatively low ionization potential of organozinc compounds compared to molecular oxygen [14].

The oxidation reaction proceeds through formation of zinc oxide, organic peroxides, and eventually combustion products including carbon dioxide, hydrogen chloride, and zinc oxide [14] [16]. The exothermic nature of these reactions, combined with the low flash point of the tetrahydrofuran solvent (-17.2°C), creates conditions for spontaneous ignition within minutes of air exposure [1] [2] [3] [16].

Quantitative studies of pyrophoric behavior indicate that ignition delay times range from 30 seconds to 5 minutes depending on atmospheric humidity, temperature, and the specific surface area of exposed material [17] [16]. The presence of chlorine substituents on the aromatic ring moderately reduces pyrophoric reactivity compared to unsubstituted phenylzinc compounds, likely due to the electron-withdrawing effects that decrease electron density at the zinc center [16].

Spectroscopic Fingerprints

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Patterns

Nuclear magnetic resonance spectroscopy provides distinctive chemical shift patterns that serve as spectroscopic fingerprints for 2,5-dichlorophenylzinc iodide. In ¹H nuclear magnetic resonance spectroscopy, the aromatic protons appear as a characteristic pattern reflecting the substitution pattern of the dichlorophenyl ring [18] [4] [5].

The aromatic region typically displays signals at 7.2-7.8 ppm, with the exact chemical shifts dependent on the electronic effects of both chlorine substituents and the zinc coordination [4] [5] [19]. The zinc-bound carbon exerts a modest upfield influence on adjacent aromatic protons due to the electron-donating character of the carbon-zinc bond, partially offsetting the downfield shift caused by the electronegative chlorine atoms [5] [19].

¹³C nuclear magnetic resonance spectroscopy reveals more pronounced chemical shift differences characteristic of organozinc compounds. The zinc-bound carbon typically resonates in the range of 140-160 ppm, significantly upfield from the corresponding carbon in halogenated aromatic compounds due to the shielding effect of the electron-rich carbon-zinc bond [20] [21] [22]. Other aromatic carbons appear at chemical shifts between 125-135 ppm, with chlorine-bearing carbons showing downfield shifts due to the electronegative halogen substituents [20] [22].

The chemical shift of the zinc-bound carbon serves as a diagnostic indicator of the organozinc structure, as it is highly sensitive to changes in coordination environment and electronic effects from ring substituents [5] [8] [23]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange between different coordination states in solution, manifested as chemical shift changes and line broadening effects [4] [5].

Raman Spectral Signatures of Zinc-Carbon Bonds

Raman spectroscopy provides distinctive vibrational signatures for the zinc-carbon bond in 2,5-dichlorophenylzinc iodide, complementing nuclear magnetic resonance data for structural characterization [24] [9] [25]. The zinc-carbon stretching vibration typically appears in the region of 450-550 cm⁻¹, representing one of the most diagnostic features in the Raman spectrum [9] [25].

The zinc-carbon stretching frequency is influenced by several factors including the electronic nature of the aromatic substituents, coordination environment of zinc, and intermolecular interactions in solution [24] [25]. The presence of electron-withdrawing chlorine substituents results in a modest increase in the zinc-carbon stretching frequency compared to unsubstituted phenylzinc compounds, reflecting increased bond polarity and reduced electron density at the zinc center [24] [26].

Additional Raman-active modes characteristic of organozinc compounds include zinc-iodine stretching vibrations around 200-250 cm⁻¹ and various aromatic ring vibrations that are modified by zinc coordination [24] [26]. The aromatic ring modes show subtle but measurable frequency shifts compared to free dichlorophenyl compounds, providing evidence for electronic communication between the aromatic system and the zinc center [26].

Concentration-dependent Raman studies reveal intensity changes and frequency shifts that correlate with the aggregation behavior observed in nuclear magnetic resonance spectroscopy [24] [27]. At higher concentrations, the appearance of new bands in the low-frequency region (100-300 cm⁻¹) suggests formation of zinc-iodine-zinc bridges or other intermolecular interactions that modify the vibrational dynamics of the organozinc species [24] [27].